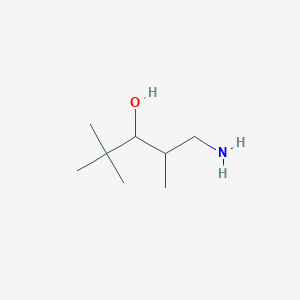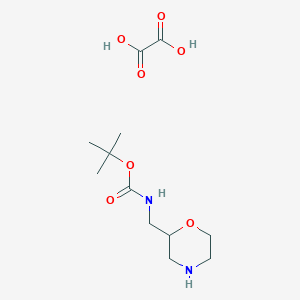
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C6H12O2. It is a derivative of tetrahydropyran, featuring a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Esters: One common method involves the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a solvent.
Hydrogenation of 2,5-Dihydropyran: Another method involves the hydrogenation of 2,5-dihydropyran using hydrogen gas and a suitable catalyst such as platinum or silver.
Industrial Production Methods
Industrial production often employs the hydrogenation method due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 4-formyltetrahydro-2H-pyran-3-ol or 4-carboxytetrahydro-2H-pyran-3-ol.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it is used in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which play a role in the immune response against viral infections . Additionally, it acts as a starting material for compounds that target CB2 cannabinoid receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ylmethanol: Similar in structure but lacks the hydroxyl group at the 3-position.
Tetrahydro-4H-pyran-4-one: Contains a ketone group instead of a hydroxymethyl group.
2H-Pyran-3-ol: A different isomer with hydroxyl groups at different positions.
Uniqueness
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups make it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2 |
InChI Key |
JFQWSBVRYMETLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)





![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)
